Denaverine hydrochloride
Overview
Description
Denaverine hydrochloride is a neurotropic-musculotropic spasmolytic agent primarily used for treating smooth muscle spasms of the gastrointestinal and urogenital tract. Despite its widespread use, detailed pharmacokinetic data and comprehensive studies on its synthesis, molecular structure, and chemical properties are limited in the public domain.
Synthesis Analysis
While specific details on the synthesis of Denaverine hydrochloride are not directly available, related research includes studies on the metabolic pathways and pharmacokinetics of the compound. Denaverine hydrochloride undergoes first-pass metabolism leading to the formation of N-monodemethyl denaverine, which is one reason for its incomplete bioavailability after oral administration (Staab et al., 2003).
Molecular Structure Analysis
The molecular structure of Denaverine hydrochloride, while not detailed in the provided studies, plays a crucial role in its pharmacokinetics and bioavailability. The compound's structure affects its solubility and stability, which are critical for its effectiveness as a spasmolytic agent. Analytical methods such as UV spectrophotometry have been developed for its estimation in pharmaceutical forms, indicating the compound's defined and detectable molecular characteristics (Krishnamoorthy et al., 2022).
Chemical Reactions and Properties
Research on Denaverine hydrochloride's oxidative metabolism using chemical model systems based on metalloporphyrins as catalysts provides insights into its chemical reactions and properties. These studies aim to understand its behavior in biological systems, comparing the derivatives to biological model systems and in vivo metabolism in rats and humans (Smolinka & Göber, 1999).
Physical Properties Analysis
Although the literature does not provide a detailed analysis of Denaverine hydrochloride's physical properties, its pharmacokinetic profile, including total body clearance, volume of distribution at steady-state, and half-life, suggests significant interactions with biological matrices. These properties are crucial for understanding the drug's behavior in vivo and its overall therapeutic efficacy.
Chemical Properties Analysis
The chemical properties of Denaverine hydrochloride, such as its bioavailability and metabolic pathways, are critical for its pharmacological action. The compound's bioavailability varies with the route of administration, with oral administration showing an absolute bioavailability of 37% due to first-pass metabolism (Staab et al., 2003). Understanding these chemical properties is essential for optimizing its use in therapeutic applications.
Scientific Research Applications
Improved Calving and Fertility in Cattle : Denaverine hydrochloride, when used with carbetocin during parturition, can enhance calving ease, reduce calf mortality, and improve postpartum reproductive health in cattle (Zobel & Taponen, 2014). It has also been found to influence calving ease and alleviate pain in Holstein-Friesian heifers during calving assistance (Lange, Heuwieser, & Fischer-Tenhagen, 2019).
Drug Interactions : Denaverine is a phenobarbital-type microsomal enzyme inducer, which can result in drug interactions when used repeatedly as part of combined therapy (Borchert, Pipping, & Pfeifer, 1985).
Applications in Reproductive Medicine : Musculotropic spasmolytic drugs like denaverine can inhibit contractions and may improve pregnancy rates after in vitro fertilization (IVF) compared to neurotropic drugs (Künzel et al., 2011).
Oxidative Metabolism : Denaverine hydrochloride undergoes oxidative metabolism, with potential applications in rat and human metabolism studies (Smolinka & Göber, 1999).
Metabolic Products in Rats : In rats, denaverin hydrochloride is converted into several metabolic products, with benzilic acid and metabonate 13 being the main ones (Göber, Lisowski, Friese, & Franke, 1988).
No Positive Effect on Calf Vitality : Application of denaverine hydrochloride to heifers does not positively affect calf vitality as evaluated by APGAR score and lactate concentration in blood (Lange, Heuwieser, & Fischer-Tenhagen, 2018).
Pharmacokinetics and Bioavailability : After oral administration, denaverine hydrochloride has a 37% bioavailability. Rectal administration reduces its rate and extent of bioavailability, and suppository formulation further reduces it (Staab et al., 2003).
Analytical Method Development : A UV-Visible spectrophotometric method for estimating Denaverine hydrochloride in pharmaceutical preparations has been developed and validated (Krishnamoorthy et al., 2022).
Safety And Hazards
Denaverine hydrochloride should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(dimethylamino)ethyl 2-(2-ethylbutoxy)-2,2-diphenylacetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33NO3.ClH/c1-5-20(6-2)19-28-24(21-13-9-7-10-14-21,22-15-11-8-12-16-22)23(26)27-18-17-25(3)4;/h7-16,20H,5-6,17-19H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDBEODKTNUEMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCCN(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
3579-62-2 (Parent) | |
Record name | Denaverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60186859 | |
Record name | Denaverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Denaverine hydrochloride | |
CAS RN |
3321-06-0 | |
Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3321-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Denaverine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003321060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Denaverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60186859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-(2-ethylbutoxy)-α-phenyl-, 2-(dimethylamino)ethyl ester, hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.978 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DENAVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AFK8FCD4R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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